molecular formula C14H15N3O4S2 B2976474 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034622-44-9

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2976474
CAS No.: 2034622-44-9
M. Wt: 353.41
InChI Key: OOLYXBAXNRGXRV-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide (CAS: 2034434-86-9) is a sulfonamide derivative featuring a hybrid heterocyclic scaffold. Its structure includes a central 2-hydroxyethyl chain substituted with furan-2-yl and thiophen-3-yl groups, linked to a 1-methyl-1H-pyrazole-4-sulfonamide moiety. This compound exemplifies the integration of sulfur-containing heterocycles (thiophene) and oxygen-containing rings (furan), which are common in pharmacologically active molecules due to their electronic and steric properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S2/c1-17-8-12(7-15-17)23(19,20)16-10-14(18,11-4-6-22-9-11)13-3-2-5-21-13/h2-9,16,18H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLYXBAXNRGXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a furan ring, a thiophene ring, and a pyrazole moiety, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N3O6SC_{15}H_{17}N_3O_6S, with a molecular weight of approximately 399.44 g/mol. The presence of the sulfonamide group enhances its solubility and biological activity, making it a candidate for further medicinal chemistry exploration.

PropertyValue
Molecular FormulaC15H17N3O6S
Molecular Weight399.44 g/mol
CAS Number2034483-42-4
PurityTypically around 95%

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. Studies have demonstrated that modifications in the pyrazole structure can enhance these activities against various pathogens .
  • Anti-inflammatory Properties : The compound may act as a COX-II inhibitor, which is crucial in managing inflammatory conditions. COX-II inhibitors are known for their role in pain relief and reducing inflammation without the ulcerogenic effects associated with traditional NSAIDs .
  • Anticancer Potential : Similar pyrazole compounds have been investigated for their anticancer properties, showing efficacy against several cancer cell lines, including lung and colon cancer . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies and Research Findings

  • Antibacterial and Antifungal Studies :
    • A study evaluated the antibacterial efficacy of various pyrazole derivatives, revealing that modifications can lead to improved activity against resistant strains of bacteria. The incorporation of furan and thiophene rings was noted to enhance interaction with bacterial cell membranes .
  • COX-II Inhibition :
    • Research focused on the synthesis of pyrazole-based COX-II inhibitors demonstrated that certain derivatives exhibited IC50 values significantly lower than existing drugs like Celecoxib. This suggests potential for developing more selective anti-inflammatory agents .
  • Anticancer Activity :
    • In vitro studies on pyrazole derivatives have shown promising results against human cancer cell lines (e.g., H460, A549). The mechanisms involved include cell cycle arrest and apoptosis induction, indicating that this compound could serve as a scaffold for novel anticancer drugs .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) moiety participates in two primary reaction types:

Reaction TypeReagents/ConditionsProducts/Applications
Nucleophilic substitution Alkyl halides, aryl halides, or acyl chlorides under basic conditionsN-alkylated or N-acylated derivatives for enhanced bioactivity
Metal complexation Transition metal ions (e.g., Cu²⁺, Fe³⁺) in aqueous or alcoholic mediaStable coordination complexes with potential catalytic or therapeutic uses

These reactions are critical for modifying the compound’s pharmacokinetic properties or developing metal-based therapeutics.

Hydroxyl Group Transformations

The secondary alcohol (-CH(OH)-) undergoes typical alcohol reactions:

Reaction TypeReagents/ConditionsProducts
Esterification Acetic anhydride, acyl chloridesAcetylated or acylated derivatives
Etherification Alkyl halides, Williamson synthesisEther derivatives for increased lipophilicity
Oxidation Jones reagent (CrO₃/H₂SO₄)Ketone formation (limited by steric hindrance)

The hydroxyl group’s reactivity is sterically hindered by adjacent aromatic rings, necessitating optimized conditions for high yields.

Furan and Thiophene Ring Reactions

Both heterocycles undergo electrophilic aromatic substitution (EAS):

Furan Ring (Position 2)

Reaction TypeReagents/ConditionsPositional Selectivity
Nitration HNO₃/H₂SO₄C5 > C4
Sulfonation SO₃/H₂SO₄C5
Halogenation Br₂/FeBr₃C5

Thiophene Ring (Position 3)

Reaction TypeReagents/ConditionsPositional Selectivity
Nitration HNO₃/AcOHC2 > C5
Friedel-Crafts AlCl₃/R-XC2

The electron-rich thiophene ring exhibits higher EAS reactivity than furan, with regioselectivity dictated by substitution patterns.

Pyrazole Core Modifications

The 1-methylpyrazole group influences reactivity:

Reaction TypeReagents/ConditionsOutcome
N-demethylation BBr₃, -78°CRemoval of methyl group (rarely employed due to stability concerns)
C-H functionalization Pd-catalyzed couplingIntroduction of aryl/alkyl groups at C3/C5

The pyrazole ring’s stability under acidic/basic conditions makes it a robust scaffold for further functionalization .

Biological Interactions

While not traditional "reactions," the compound interacts with biological targets:

TargetInteraction MechanismBiological Effect
Carbonic anhydrase Sulfonamide binds Zn²⁺ active siteEnzyme inhibition (potential for glaucoma therapy)
Cyclooxygenase-II Competitive binding via sulfonamide and aromatic ringsAnti-inflammatory activity

Comparison with Similar Compounds

Structural Comparison

The target compound’s structural uniqueness lies in the combination of thiophen-3-yl and furan-2-yl substituents on the hydroxyethyl backbone, distinguishing it from analogs with alternative substitution patterns or heterocycles. Key structural analogs include:

Compound Name Key Structural Features Functional Groups CAS/Reference
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Bithiophene substituent, pyridine-3-carboxamide Carboxamide, hydroxyl 2034253-71-7
2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl, pyrazol-3-yl, acetamide Acetamide, phenoxy FL-no: 16.133
N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide Furan-2-yl, dimethylamino, nitroacetamide Nitroacetamide, sulphanyl USP 31
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide Pyrazol-4-yl, oxazole-3-carboxamide Carboxamide, oxazole Listed in

Key Observations :

  • The position of thiophene substitution (3-yl vs. 2-yl) alters steric and electronic profiles.
  • Replacement of sulfonamide with carboxamide (e.g., in and compounds) reduces acidity and hydrogen-bond donor capacity, which could impact target affinity .
  • The furan-thiophene combination in the target compound is rare among FDA-approved drugs, suggesting novel physicochemical or pharmacological behavior .
Physicochemical Properties
  • Molecular Weight : ~395 g/mol (estimated), comparable to bithiophene derivatives in (~400–450 g/mol), aligning with Lipinski’s Rule of Five for drug-likeness .
  • LogP: Predicted to be ~2.5 (furan and thiophene contribute hydrophobicity, balanced by sulfonamide’s polarity).
  • Solubility : Sulfonamide groups typically enhance aqueous solubility; however, the hydrophobic thiophene and furan rings may reduce it compared to purely aliphatic sulfonamides .

Q & A

Basic: What are the established synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of pyrazole and sulfonamide cores. A common approach includes:

Vilsmeier Formylation : Introduce aldehyde groups to the pyrazole ring using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–90°C, achieving yields of ~70% .

Nucleophilic Substitution : React the aldehyde intermediate with furan- and thiophene-derived nucleophiles in ethanol or DMF under reflux (e.g., 12–24 hours).

Sulfonamide Coupling : Use 1-methyl-1H-pyrazole-4-sulfonyl chloride with the hydroxyethyl-thiophene/furan intermediate in the presence of a base (e.g., triethylamine) .
Key Data :

  • Yields : 70–80% after recrystallization.
  • Characterization : IR confirms sulfonamide S=O stretches (~1350 cm⁻¹), while ¹H-NMR resolves furan (δ 6.3–7.5 ppm) and thiophene (δ 7.1–7.8 ppm) protons .

Advanced: How can researchers address contradictory data in reaction yields when varying nucleophiles or solvents?

Methodological Answer:
Contradictions often arise from solvent polarity, steric hindrance, or competing side reactions. To resolve this:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity for bulky substrates, while ethanol minimizes by-products in smaller nucleophiles .
  • Catalytic Additives : Use triethylamine to deprotonate intermediates and accelerate substitution rates .
  • Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to identify optimal stopping points, avoiding over-reaction or decomposition.
    Example : Malononitrile reactions in DMF yield 80% product, whereas bulkier hydrazine derivatives require ethanol to reduce steric clashes, yielding 65–70% .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign protons and carbons in the pyrazole (δ 7.5–8.2 ppm), sulfonamide (δ 3.2–3.5 ppm for CH₃), and heterocyclic rings (furan/thiophene) .
  • IR Spectroscopy : Identify sulfonamide S=O (asymmetric: ~1340 cm⁻¹, symmetric: ~1160 cm⁻¹) and hydroxyl O-H stretches (~3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₅H₁₇N₃O₄S₂: 380.07) .

Advanced: How can researchers design derivatives to optimize bioactivity or solubility?

Methodological Answer:

  • Functional Group Manipulation :
    • Hydrophilicity : Introduce polar groups (e.g., -OH, -NH₂) via Knoevenagel condensation with malononitrile or hydrazine derivatives .
    • Lipophilicity : Add alkyl/aryl groups to the pyrazole or sulfonamide nitrogen using Mitsunobu or Ullmann coupling .
  • Structure-Activity Relationship (SAR) :
    • Replace thiophene with substituted furans to test π-stacking interactions in target binding pockets.
    • Modify the sulfonamide’s methyl group to bulkier substituents (e.g., isopropyl) to enhance metabolic stability .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use X-ray crystallography data (e.g., PDB IDs) of homologous targets to model binding poses. Key interactions include:
    • Sulfonamide oxygen hydrogen bonds with catalytic residues.
    • Thiophene/furan π-π stacking with aromatic side chains .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water).
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and permeability (e.g., Caco-2 > 5 × 10⁻⁶ cm/s) to prioritize derivatives .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer:

  • Challenge : Co-elution of by-products (e.g., unreacted aldehydes or sulfonyl chlorides).
  • Solutions :
    • Recrystallization : Use ethanol/water mixtures (1:3 v/v) to isolate high-purity crystals (>95%) .
    • Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate polar impurities .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC (e.g., C18 column, 254 nm).
  • Light/Oxidation Stress Testing : Expose to UV light (ICH Q1B) or 3% H₂O₂ to identify photo-labile or oxidatively unstable moieties (e.g., furan rings) .
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation sites .

Basic: What safety considerations are critical during synthesis?

Methodological Answer:

  • Toxic Reagents : Handle phosphoryl chloride (POCl₃) in a fume hood due to corrosive fumes. Quench excess reagent with ice-cold sodium bicarbonate .
  • Solvent Disposal : Recover DMF via distillation to minimize environmental impact.
  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and flame-resistant lab coats .

Advanced: How can researchers reconcile discrepancies in biological activity across in vitro assays?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., HEK293 for receptor binding) and passage numbers.
    • Normalize data to positive controls (e.g., IC₅₀ of reference inhibitors).
  • Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid precipitation in aqueous buffers .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers or batch effects .

Advanced: What strategies enable enantioselective synthesis of chiral derivatives?

Methodological Answer:

  • Chiral Catalysts : Use Jacobsen’s Mn(III)-salen complexes for asymmetric epoxidation of thiophene rings .
  • Resolution Techniques : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions (TD-DFT) .

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